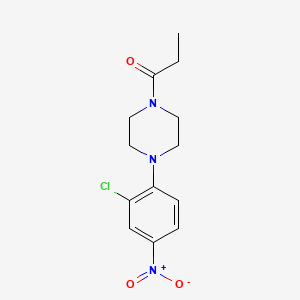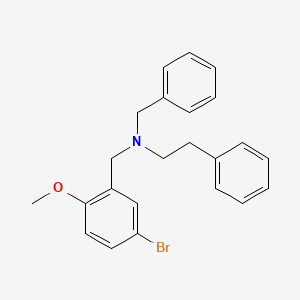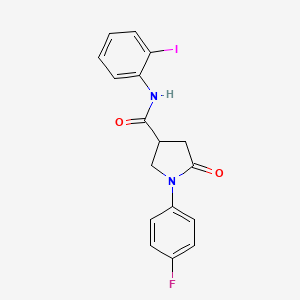
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FIP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine carboxamides and has a molecular weight of 437.28 g/mol. The unique chemical structure of FIP makes it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to modulate the immune system, specifically by increasing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its high potency and specificity towards cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the identification of the specific enzymes and pathways that are targeted by 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide, which can help in the development of more specific and effective anti-cancer drugs. Additionally, the potential applications of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide in other areas of research, such as immunotherapy and neurodegenerative diseases, should be explored.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 2-iodoaniline and 4-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with pyrrolidine-2,5-dione to yield 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide. This method of synthesis has been optimized to yield high purity and yield of 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This makes 1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FIN2O2/c18-12-5-7-13(8-6-12)21-10-11(9-16(21)22)17(23)20-15-4-2-1-3-14(15)19/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQWLFRZOPNCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-iodophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5061471.png)

![N,2,8-trimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5061485.png)
![isopropyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5061494.png)
![6-(cyclobutylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5061502.png)
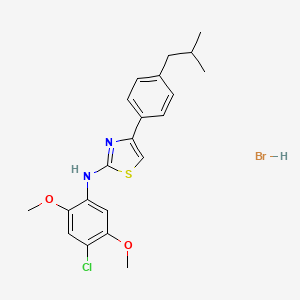

![N-benzyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5061534.png)
![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)
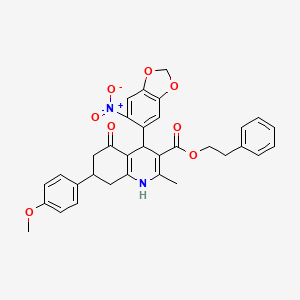
![[(2-phenylethyl)sulfonyl]benzene](/img/structure/B5061575.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)
